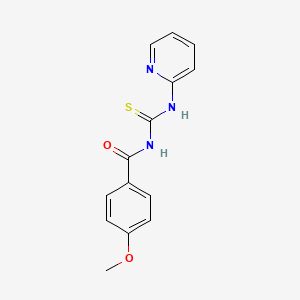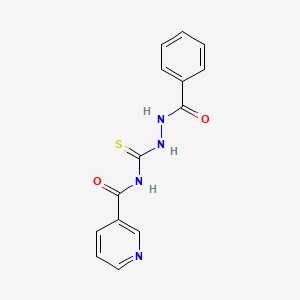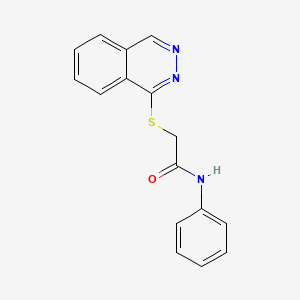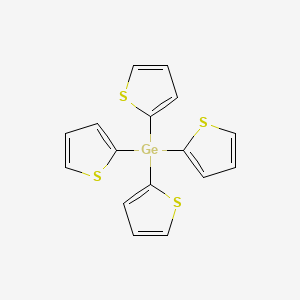![molecular formula C14H12N6 B10870715 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine](/img/structure/B10870715.png)
3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine: is a complex organic compound that features a phthalazine ring linked to a pyridine ring through a carbohydrazonoyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine typically involves the following steps:
Formation of the Phthalazinylidene Intermediate: This step involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinylidene.
Coupling with Pyridine Derivative: The phthalazinylidene intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the desired compound.
Reaction Conditions: : The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or dimethylformamide (DMF) are commonly used, and the reactions are often catalyzed by acids or bases, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phthalazinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: : The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinecarboxamide
- 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinecarboxylic acid
Comparison
- Uniqueness : The presence of the carbohydrazonoyl bridge linking the phthalazine and pyridine rings is a unique feature that distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets.
- Properties : The specific arrangement of functional groups in 3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine can result in different chemical and physical properties compared to its analogs, affecting its solubility, stability, and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H12N6 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
N-[(E)-(2-aminopyridin-3-yl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C14H12N6/c15-13-11(5-3-7-16-13)9-18-20-14-12-6-2-1-4-10(12)8-17-19-14/h1-9H,(H2,15,16)(H,19,20)/b18-9+ |
InChI Key |
LQVWAQYMWOAURD-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=C(N=CC=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=CC3=C(N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-B]pyrazine 6,6-dioxide](/img/structure/B10870634.png)

![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B10870644.png)
![1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10870646.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10870652.png)

![2-{2-[3-(Pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10870663.png)
![4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10870674.png)

![1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)

![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870706.png)

![6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10870710.png)
